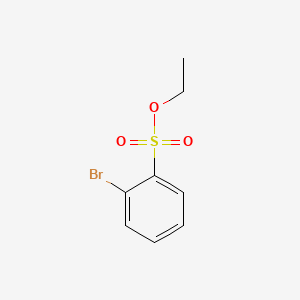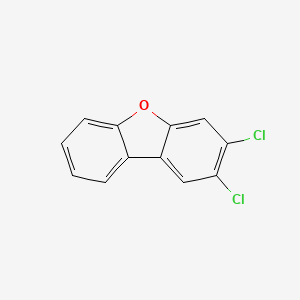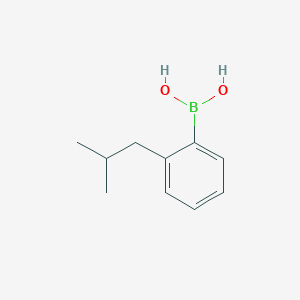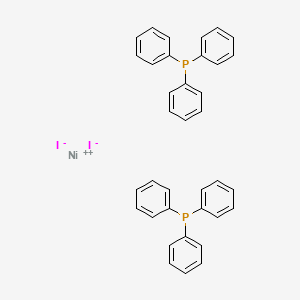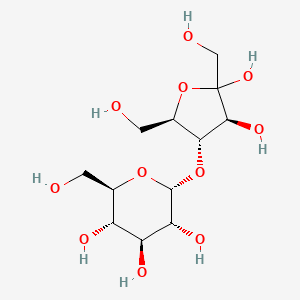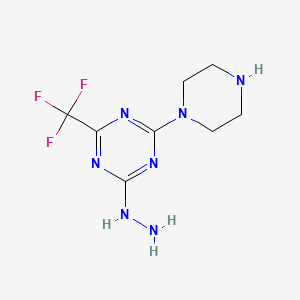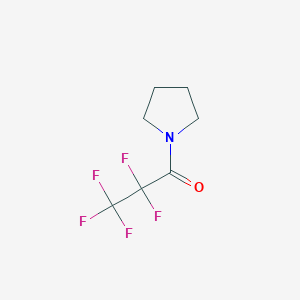
2,2,3,3,3-Pentafluoro-1-(pyrrolidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,3-Pentafluoro-1-(pyrrolidin-1-yl)propan-1-one is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,3-Pentafluoro-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of 2,2,3,3,3-Pentafluoropropanol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, thereby optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,3-Pentafluoro-1-(pyrrolidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2,2,3,3,3-Pentafluoro-1-(pyrrolidin-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,3,3,3-Pentafluoro-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The pyrrolidine ring may also contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,3-Pentafluoro-1-propanol: A related compound with similar fluorinated properties but lacking the pyrrolidine ring.
1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene: Another fluorinated compound with different structural features.
Uniqueness
2,2,3,3,3-Pentafluoro-1-(pyrrolidin-1-yl)propan-1-one is unique due to the combination of fluorine atoms and a pyrrolidine ring in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
686720-34-3 |
|---|---|
Formule moléculaire |
C7H8F5NO |
Poids moléculaire |
217.14 g/mol |
Nom IUPAC |
2,2,3,3,3-pentafluoro-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C7H8F5NO/c8-6(9,7(10,11)12)5(14)13-3-1-2-4-13/h1-4H2 |
Clé InChI |
DOHXORFAJVTGJT-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


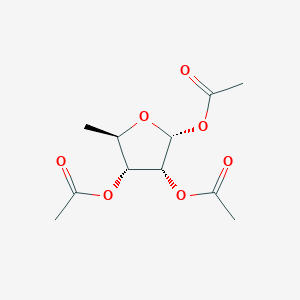
![4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13414035.png)
![(2R,4S)-2-[carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13414041.png)
![N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide](/img/structure/B13414053.png)
![4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13414060.png)
